2-(4-(Aminomethyl)phenyl)ethanol hydrochloride

medicinal chemistry lead optimization structure-activity relationship

Sourcing phenethylamine intermediates with inconsistent solubility and unvalidated CNS drug-likeness delays lead optimization. 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride (CAS 146639-77-2) resolves this as a hydrochloride salt with enhanced aqueous stability and a well-characterized CNS MPO profile. • Optimized CNS Properties: LogP of 1.38 and TPSA of 46.2 Ų place it within the ideal CNS desirability range for designing blood-brain barrier penetrant candidates. • Definitive Scaffold Differentiation: Unlike simpler 2-(4-aminophenyl)ethanol analogs, the aminomethyl spacer provides distinct geometry for neurotransmitter transporter and GPCR target engagement. • Supply Chain Reliability: Commercially available at ≥95% purity with a documented synthetic yield benchmark of 63%, enabling reliable cost estimation and scale-up planning.

Molecular Formula C9H14ClNO
Molecular Weight 187.66 g/mol
Cat. No. B15244002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Aminomethyl)phenyl)ethanol hydrochloride
Molecular FormulaC9H14ClNO
Molecular Weight187.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCO)CN.Cl
InChIInChI=1S/C9H13NO.ClH/c10-7-9-3-1-8(2-4-9)5-6-11;/h1-4,11H,5-7,10H2;1H
InChIKeyOKBTYSHDIHLIDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Aminomethyl)phenyl)ethanol Hydrochloride Technical Baseline


2-(4-(Aminomethyl)phenyl)ethanol hydrochloride (CAS 146639-77-2) is a para-substituted phenethylamine derivative containing both an aminomethyl group (-CH2NH2) and a hydroxyethyl group (-CH2CH2OH) on the phenyl ring, with a molecular formula of C9H14ClNO and a molecular weight of 187.66 g/mol . It is primarily utilized as a versatile building block in organic synthesis and medicinal chemistry, serving as an intermediate for the preparation of more complex pharmacologically active molecules, particularly those targeting neurological pathways due to its structural features that facilitate receptor interactions . The compound is commercially available with a typical purity of ≥95% and is supplied as a hydrochloride salt to enhance stability and aqueous solubility compared to its free base form (CAS 136081-18-0) .

Hydrochloride salt form – supports aqueous solubility and storage stability
Para-substituted phenethylamine scaffold – fits CNS-targeted synthesis workflows
High-purity intermediate – supports reliable coupling and further derivatization

Why 2-(4-(Aminomethyl)phenyl)ethanol Hydrochloride Cannot Be Replaced


While multiple para-substituted phenethylamine derivatives exist within the same chemical space, subtle variations in substitution pattern, linker length, and functional group composition dramatically alter key molecular properties critical for successful research outcomes. Direct substitution with 2-(4-aminophenyl)ethanol hydrochloride (CAS 92814-31-8) eliminates the aminomethyl spacer, reducing molecular weight and hydrogen-bonding capacity, which may compromise target engagement in receptor-binding assays [1]. Conversely, analogs such as 2-((4-(aminomethyl)phenyl)amino)ethanol hydrochloride (CAS 2682114-37-8) introduce an additional nitrogen atom, increasing molecular weight and hydrogen-bond donor count, potentially altering pharmacokinetic profiles and off-target interactions . The specific combination of an aminomethyl group and a hydroxyethyl chain in the target compound provides a unique balance of flexibility and polarity that cannot be replicated by structurally related benzyl alcohol derivatives (e.g., CAS 34403-46-8) or more complex mirabegron intermediates (e.g., CAS 521284-22-0) . The quantitative evidence below demonstrates these differentiation points.

Aminomethyl spacer absence 2-(4-Aminophenyl)ethanol HCl lacks the aminomethyl spacer; hydrogen-bonding fit may shift and alter receptor-binding assay outcomes.
Additional nitrogen in analogs Analogs with an extra amino group increase H-bond donor count and molecular weight, potentially shifting pharmacokinetic profiles and off-target interactions.
Different flexibility-polarity balance Benzyl alcohol derivatives and mirabegron intermediates introduce distinct rotatable bond counts and polarity; direct substitution may compromise SAR continuity.

2-(4-(Aminomethyl)phenyl)ethanol Hydrochloride: Quantitative Differentiation


Molecular Weight and Complexity Differentiation

The target compound (MW = 187.66 g/mol) exhibits an intermediate molecular weight that positions it between simpler analogs lacking the aminomethyl group (2-(4-aminophenyl)ethanol hydrochloride, MW = 173.64 g/mol) and more complex derivatives with additional heteroatoms (2-((4-(aminomethyl)phenyl)amino)ethanol hydrochloride, MW = 202.68 g/mol) [1]. This weight difference corresponds to distinct physicochemical property profiles, with the target compound possessing a unique combination of rotatable bonds (3 in free base form) and hydrogen-bonding capacity (HBD = 3, HBA = 2 in hydrochloride salt) [2].

Molecular Weight
Reported
187.66 g/mol (+14.02 vs 173.64 analog)
Intermediate MW balances target engagement and membrane permeability context.
Hydrochloride salt forms used for comparison.
medicinal chemistry lead optimization structure-activity relationship

Hydrogen-Bonding Profile for Receptor Interactions

Hydrogen-bond donor (HBD) and acceptor (HBA) counts significantly influence target binding and ADME properties. The target compound (free base: HBD = 2, HBA = 2; hydrochloride salt: HBD = 3, HBA = 2) [1] offers an intermediate hydrogen-bonding profile compared to the benzyl alcohol analog (4-(aminomethyl)phenyl)methanol hydrochloride (HBD = 3, HBA = 2, MW = 173.64) and the more complex (R)-2-((4-aminophenethyl)amino)-1-phenylethanol hydrochloride (HBD = 3, HBA = 3, MW = 292.80) [2].

H-Bond Profile
Data to verify
HBD=3, HBA=2 (hydrochloride)
Lower HBA vs mirabegron intermediate may support BBB penetration profile.
Computed descriptors; confirm with experimental data.
molecular docking ligand design pharmacophore modeling

Lipophilicity (LogP) for CNS Penetration

Calculated LogP values provide a quantitative measure of lipophilicity, a critical determinant of membrane permeability and CNS exposure. The free base form of the target compound (LogP = 1.38) [1] exhibits significantly lower lipophilicity than the 2-(4-aminophenyl)ethanol analog (LogP = 1.23) [2] and the mirabegron intermediate (experimental LogP = 3.91) [3], indicating a more balanced polarity profile.

Lipophilicity (LogP)
Reported
1.38 (free base, calc.)
LogP supports CNS permeation range reported for CNS candidates.
+0.15 vs simpler analog; -2.53 vs mirabegron intermediate.
ADME prediction CNS drug design blood-brain barrier permeability

Rotatable Bond Flexibility

The number of rotatable bonds directly impacts conformational entropy and binding free energy. The target compound possesses 3 rotatable bonds in its free base form [1], compared to 2 for the simpler 2-(4-aminophenyl)ethanol hydrochloride [2] and 6 for the mirabegron intermediate [3].

Rotatable Bonds
Reported
3 (free base)
Intermediate flexibility supports oral bioavailability potential.
Fewer than mirabegron intermediate (6).
conformational analysis entropic penalty molecular flexibility

Documented Synthetic Yield

The target compound's free base form (2-(4-(aminomethyl)phenyl)ethanol) has been reported as a synthetic intermediate prepared via hydrogenation of p-cyanophenethyl alcohol with a documented yield of 63% as a white solid . This yield provides a benchmark for process optimization and compares favorably to typical yields (50-70%) for similar amino alcohol intermediates prepared via catalytic hydrogenation.

Synthetic Yield
Class-level
63% yield (free base)
Provides reproducible benchmark for scale-up process chemistry.
Class-level yield range 50-70%; hydrogenation method.
organic synthesis process chemistry intermediate preparation

Polar Surface Area (PSA) and CNS Drug-Likeness

Topological polar surface area (TPSA) is a key descriptor in CNS multiparameter optimization (MPO) scoring. The target compound (TPSA = 46.2 Ų) [1] exhibits a lower PSA than the mirabegron intermediate (TPSA = 58.28 Ų) [2] and is identical to the simpler 2-(4-aminophenyl)ethanol analog (TPSA = 46.2 Ų) [3], despite the target's additional methylene spacer.

Polar Surface Area
Reported
46.2 Ų
TPSA supports favorable BBB penetration prediction in CNS MPO models.
Identical to simpler analog, but with added spacer.
CNS MPO score drug-likeness blood-brain barrier penetration

2-(4-(Aminomethyl)phenyl)ethanol Hydrochloride: Application Scenarios


CNS Drug Discovery for Neurological Disorders

The compound's balanced LogP (1.38) and TPSA (46.2 Ų) values [1] place it within the optimal CNS MPO desirability range, making it a suitable building block for synthesizing lead compounds intended for blood-brain barrier penetration. Its intermediate hydrogen-bonding profile (HBD=3, HBA=2) and rotatable bond count (3) further support favorable CNS drug-likeness . Research teams should prioritize this compound over simpler 2-(4-aminophenyl)ethanol derivatives when additional molecular flexibility or an aminomethyl pharmacophore is required for target engagement without introducing excessive molecular weight or polarity [2].

Lead Optimization for Receptor Modulation

The target compound's molecular weight (187.66 g/mol) and rotatable bond count (3) [1] provide an optimal scaffold for lead optimization campaigns where subtle modifications to the amino or hydroxyl termini are required. Unlike the benzyl alcohol analog (MW 173.64, identical HBD/HBA), the target's ethanolamine side chain offers a distinct geometry and protonation state that may enhance binding to neurotransmitter transporters or G-protein coupled receptors . Procurement of this specific compound enables SAR exploration that cannot be achieved with the benzyl alcohol or mirabegron intermediate analogs [2].

Process Chemistry and Scale-Up Feasibility

The documented synthetic yield of 63% for the free base via catalytic hydrogenation [1] provides a reproducible benchmark for process development. This yield, combined with the compound's commercial availability at ≥95% purity as a hydrochloride salt , supports reliable cost estimation and supply chain planning. Researchers should select this compound when a well-characterized, scalable intermediate is required, avoiding analogs with undocumented or lower synthetic yields that introduce uncertainty into project timelines [2].

Pharmacophore Modeling and Virtual Screening

The compound's distinct molecular descriptors—LogP of 1.38, TPSA of 46.2 Ų, and rotatable bond count of 3 [1]—make it a valuable reference point for building and validating pharmacophore models targeting CNS-active receptors. Its physicochemical profile differs measurably from both simpler (LogP=1.23, rotatable bonds=2) and more complex (LogP=3.91, rotatable bonds=6) analogs [2], enabling researchers to interrogate the impact of incremental structural changes on predicted binding affinity and ADME properties in silico.

Application
Selection Property
Validation Focus
CNS drug discovery
CNS MPO profile fit
BBB penetration potential and target engagement
Lead optimization – receptors
Scaffold flexibility and distinct geometry
Binding to neurotransmitter transporters or GPCRs
Process chemistry scale-up
Documented synthetic yield benchmark
Reproducible synthesis and cost estimation
Pharmacophore modeling & virtual screening
Distinct molecular descriptors for model building
Impact of structural changes on predicted ADME/binding

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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